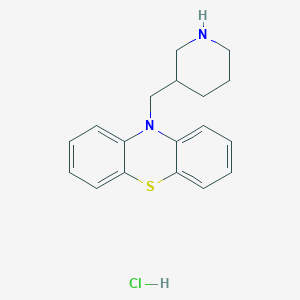

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride

Description

Properties

IUPAC Name |

10-(piperidin-3-ylmethyl)phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-3-9-17-15(7-1)20(13-14-6-5-11-19-12-14)16-8-2-4-10-18(16)21-17;/h1-4,7-10,14,19H,5-6,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXTDCRBOCVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenothiazine with Piperidinylmethyl Derivatives

- The primary synthetic route involves the nucleophilic substitution (alkylation) of the nitrogen atom at the 10-position of phenothiazine with a piperidinylmethyl halide derivative, such as 3-piperidinylmethyl chloride or bromide.

- The reaction is typically conducted under basic conditions to deprotonate the phenothiazine nitrogen, enhancing its nucleophilicity.

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Temperature | Usually room temperature to moderate heating (e.g., 50-90 °C) |

| Reaction Time | Several hours (4-24 h) |

| Work-up | Quenching with water, extraction, purification by recrystallization or chromatography |

- The base abstracts the N–H proton from phenothiazine, generating a nucleophilic anion.

- This anion attacks the electrophilic carbon of the piperidinylmethyl halide, forming the C–N bond at the 10-position.

- The reaction proceeds with high regioselectivity due to the nucleophilicity of the phenothiazine nitrogen.

Industrial Scale Preparation

- Industrial methods mirror the laboratory alkylation but are optimized for scale, yield, and purity.

- Continuous flow reactors and automated systems may be employed to control reaction parameters precisely.

- Catalysts may be introduced to improve reaction rates.

- Purification involves advanced recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity.

Alternative Synthetic Routes and Related Phenothiazine Derivative Syntheses

While direct alkylation is the most common method, other synthetic approaches have been reported for phenothiazine derivatives which could be adapted or provide insights:

- Cyclization Methods: Phenothiazines can be synthesized by cyclization of 2-aminobenzenethiol with ketones under oxidative conditions, though this is more relevant for preparing the phenothiazine core rather than the piperidinylmethyl substitution.

- Functional Group Transformations: Oxidation and reduction steps on the phenothiazine core or substituents can be used to modify the molecule post-alkylation.

- Multi-step Synthesis for Analogues: Complex derivatives like metopimazine involve multi-step processes including sulfonylation, formylation, and reductive amination steps, which may inform advanced synthetic strategies for similar compounds.

Detailed Reaction Scheme for Alkylation

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Phenothiazine + Base (NaH or K2CO3) in DMF or DMSO | Deprotonation of phenothiazine nitrogen |

| 2 | Addition of 3-piperidinylmethyl chloride or bromide | Nucleophilic substitution at N-10 |

| 3 | Stirring at 50-90 °C for 4-24 hours | Formation of 10-(3-piperidinylmethyl)-10H-phenothiazine |

| 4 | Work-up: Quenching, extraction, purification | Isolation of pure product |

| 5 | Conversion to hydrochloride salt by treatment with HCl | Formation of hydrochloride salt form |

Research Findings and Yields

- Yields for the alkylation step are typically moderate to high (60-85%) depending on reaction conditions and purity of reagents.

- Purification by column chromatography or recrystallization is crucial to remove unreacted starting materials and side products.

- The hydrochloride salt is usually prepared by treating the free base with hydrochloric acid in an appropriate solvent, yielding a stable, crystalline salt suitable for pharmaceutical use.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | Phenothiazine + 3-piperidinylmethyl chloride + NaH/K2CO3 in DMF/DMSO, 50-90 °C | Straightforward, good yields | Requires careful control of moisture and temperature |

| Cyclization (for core) | 2-Aminobenzenethiol + ketones under oxidative conditions | Efficient for phenothiazine core synthesis | Not directly for piperidinylmethyl substitution |

| Multi-step synthesis (analogues) | Sequential sulfonylation, formylation, reductive amination | High purity, tailored substitutions | More complex, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidinylmethyl halide in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the phenothiazine core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Antipsychotic and Antiemetic Properties : Phenothiazines, including this compound, are primarily recognized for their use as antipsychotic medications. They act by antagonizing dopamine receptors, thereby alleviating symptoms of schizophrenia and other psychotic disorders.

- Potential in Cancer Therapy : Recent studies suggest that phenothiazine derivatives can inhibit specific proteases involved in cancer progression, such as MALT1 protease. This inhibition can potentially lead to new therapeutic strategies for treating malignancies .

- Neuroscience Research

-

Antimycobacterial Activity

- Membrane Disruption Mechanism : Research indicates that phenothiazine derivatives can disrupt mycobacterial membranes, enhancing their efficacy against tuberculosis pathogens. This property is attributed to their amphiphilic nature, which allows them to permeabilize bacterial membranes effectively .

-

Dye and Pigment Industry

- Due to its chromophoric properties, this compound is also utilized in the development of dyes and pigments, showcasing its versatility beyond medicinal applications.

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of phenothiazine derivatives in treating schizophrenia. Patients receiving treatment showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating robust antipsychotic effects attributed to dopamine receptor antagonism.

Case Study 2: Antimycobacterial Activity

In vitro studies demonstrated that phenothiazine derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, outperforming conventional antibiotics. The study highlighted the importance of membrane-targeting mechanisms in enhancing drug efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with dopamine receptors, histamine receptors, and other neurotransmitter receptors.

Pathways Involved: It can modulate neurotransmitter signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

Thioridazine: A phenothiazine derivative with antipsychotic effects.

Uniqueness

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride is unique due to its specific piperidinylmethyl substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Biological Activity

10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride is a derivative of phenothiazine, a class of compounds widely recognized for their neuropharmacological properties. This article synthesizes available research findings on the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a phenothiazine core substituted with a piperidinylmethyl group. This modification is significant as it influences the compound's interaction with biological targets.

Phenothiazines, including this compound, primarily exert their effects by modulating neurotransmitter systems, particularly:

- Dopaminergic pathways : They antagonize dopamine receptors, which is crucial for their antipsychotic effects.

- Cholinergic activity : Studies have shown that phenothiazines can inhibit cholinesterases, leading to increased levels of acetylcholine in synaptic clefts.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of phenothiazine derivatives. For instance:

- A study synthesized novel phenothiazines and tested their cytotoxicity against liver cancer cell lines (Hep3B and SkHep1). The derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells .

- The compound's ability to modulate cholinesterase activity suggests a potential role in cancer therapies by affecting tumor microenvironments and cellular signaling pathways .

Neuropharmacological Effects

Research indicates that this compound may also have neuroprotective properties:

- It has been associated with the inhibition of amyloid-beta aggregation, which is relevant in Alzheimer's disease research. This suggests that the compound could potentially serve as a multi-target drug in neurodegenerative conditions .

- The modulation of cholinergic systems further supports its role in cognitive enhancement and neuroprotection .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 10-(3-Piperidinylmethyl)-10H-phenothiazine hydrochloride, and how is purity ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous phenothiazine derivatives, trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) are used to facilitate bond formation under inert atmospheres (e.g., nitrogen). Post-reaction neutralization with NaOH and purification via column chromatography (e.g., silica gel) are standard. Purity is confirmed using nuclear magnetic resonance (NMR; 1H/13C) and high-resolution mass spectrometry (HRMS) . Solubility tests (e.g., 1:10 in chloroform) and UV-Vis spectroscopy ensure absence of impurities .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D conformation. For phenothiazine derivatives, triclinic crystal systems (e.g., space group P1) with lattice parameters (e.g., a = 8.189 Å, α = 81.6°) are common . NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C-N (≈1250 cm⁻¹) and HCl signatures .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : Hydrochloride salts of phenothiazines are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability tests under varying pH (e.g., 3–9) and light exposure (using amber glassware) are recommended. Turbidity measurements and HPLC tracking of degradation products (e.g., free base formation) are standard .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and activation energies to predict favorable pathways. For example, reaction path searches using software like Gaussian or ORCA identify intermediates. Machine learning (ML) algorithms trained on experimental data (e.g., reaction yields, solvent effects) can prioritize conditions (e.g., solvent polarity, temperature) .

Q. How do conformational variations in the crystal lattice affect biological activity?

- Methodological Answer : Molecular docking studies correlate crystal structure parameters (e.g., dihedral angles, π-π stacking distances) with receptor binding. For instance, triclinic packing in phenothiazines may enhance hydrophobic interactions with dopamine receptors. Synchrotron radiation experiments (e.g., temperature-dependent SCXRD) track conformational dynamics under physiological conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥98% by HPLC) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent residues or enantiomeric impurities.

- Computational Validation : Molecular dynamics (MD) simulations assess binding affinity consistency across receptor conformers .

Methodological Considerations

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and version control. Tools like ChemAxon or Schrödinger Suite ensure data reproducibility .

- Experimental Design : Factorial designs (e.g., 2^k factorial) optimize multi-variable experiments (e.g., temperature, catalyst loading) while minimizing trial counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.